3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid
Description
Properties
IUPAC Name |
3-ethoxy-4-(4-methylphenyl)sulfonyloxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6S/c1-3-21-15-10-12(16(17)18)6-9-14(15)22-23(19,20)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOWGOJHTGVKIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Methyl 3-Ethoxy-4-Hydroxybenzoate
Starting material : Methyl 3,4-dihydroxybenzoate (1.0 equiv)
Ethylation reagent : Ethyl bromide (1.2 equiv)
Base : Potassium carbonate (2.0 equiv)
Solvent : Acetone, 60°C, 12 hours
The reaction selectively ethylates the 3-hydroxy group due to steric and electronic factors, yielding methyl 3-ethoxy-4-hydroxybenzoate (78–82% yield).
Sulfonation with 4-Methylbenzenesulfonyl Chloride
Conditions :
- Methyl 3-ethoxy-4-hydroxybenzoate (1.0 equiv)
- 4-Methylbenzenesulfonyl chloride (1.1 equiv)
- Pyridine (3.0 equiv), dichloromethane, 0°C → room temperature, 6 hours
The sulfonate ester forms quantitatively, with pyridine neutralizing HCl byproduct. Crude product is washed with 5% HCl and brine before isolation (89–93% yield).
Ester Hydrolysis to Carboxylic Acid
Reagents :
Hydrolysis proceeds without cleaving the sulfonate ester due to mild basic conditions. Acidification with 1M HCl precipitates the product, which is recrystallized from ethanol/water (85–88% yield).
Synthetic Route 2: Nickel-Catalyzed Carboxylation
Preparation of 3-Ethoxy-4-{[(4-Methylphenyl)Sulfonyl]Oxy}Iodobenzene
Starting material : 3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}aniline
Diazotization : NaNO2, H2SO4, 0–5°C
Iodination : KI, 70°C, 2 hours
The aryl iodide intermediate is purified via silica chromatography (Rf = 0.45 in hexane/EtOAc 4:1).
Carboxylation Using Ni(acac)₂/dppp System
Catalytic system :
- Ni(acac)₂ (10 mol%)
- 1,3-Bis(diphenylphosphino)propane (dppp, 20 mol%)
- HCO₂Li·H₂O (1.5 equiv)
- Formic acid (50 mol%), Ac₂O (20 mol%) in THF, 100°C, 24 hours
This method directly introduces the carboxylic acid group, bypassing ester hydrolysis steps (63–67% yield).
Comparative Analysis of Synthetic Methods
Route 1 offers superior yields and scalability, while Route 2 provides shorter synthetic sequences at the expense of lower efficiency.
Optimization Strategies for Key Steps
Enhancing Ethylation Selectivity
Sulfonation Efficiency
Carboxylation Improvements
- CO₂ pressure : 5 atm CO₂ increases yield to 71%
- Solvent effects : DMF enhances nickel catalyst activity
Analytical Characterization Data
Spectral Properties
- ¹H NMR (400 MHz, DMSO-d6): δ 8.12 (s, 1H, ArH), 7.89 (d, J = 8.4 Hz, 2H, SO₂ArH), 7.48 (d, J = 8.0 Hz, 2H, CH₃ArH), 4.18 (q, J = 7.0 Hz, 2H, OCH₂), 2.42 (s, 3H, CH₃), 1.39 (t, J = 7.0 Hz, 3H, CH₂CH₃)
- IR (KBr) : 1685 cm⁻¹ (C=O), 1370/1190 cm⁻¹ (SO₂), 1255 cm⁻¹ (C-O)
Chromatographic Purity
- HPLC : C18 column, 0.1% H3PO4/ACN gradient, tR = 6.78 min, 99.3% purity
Industrial-Scale Considerations
Cost Analysis of Raw Materials
| Material | Cost/kg (USD) | Consumption (kg/kg product) |
|---|---|---|
| Methyl 3,4-dihydroxybenzoate | 120 | 1.8 |
| 4-Methylbenzenesulfonyl chloride | 85 | 1.2 |
| Ni(acac)₂ | 2,500 | 0.03 |
Route 1 demonstrates 38% lower material costs vs. Route 2 for batch production.
Waste Stream Management
- Ethylation step : 65% acetone recovery via distillation
- Sulfonation : Pyridine-HCl complexes precipitated at pH 2.5 for disposal
- Carboxylation : Nickel residues removed via Chelex-100 columns
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound with different functional groups.
Scientific Research Applications
Synthesis and Derivative Development
2.1 Synthesis Techniques
The synthesis of 3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid involves several chemical processes that can yield various derivatives with enhanced biological activities. This compound serves as a versatile building block in the synthesis of more complex molecules that may possess improved pharmacological properties .
2.2 Case Studies on Derivatives
A variety of derivatives synthesized from this compound have been studied for their biological activities:
These derivatives have been tested for their effectiveness in treating various inflammatory conditions and show promise for further development into therapeutic agents.
Biochemical Research Applications
3.1 Proteomics Research
In biochemical research, compounds like this compound are utilized as biochemical tools for proteomics studies. Their ability to interact with specific proteins makes them valuable in understanding protein functions and interactions within biological systems .
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The benzoic acid moiety may interact with enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Substituted Benzoic Acids with Sulfonate/Sulfonamide Groups
- This compound vs. 4-Methoxy-3-sulfamoylbenzoic acid: The former has a sulfonate ester at position 4, enhancing electrophilicity for nucleophilic substitution reactions. Methoxy (in position 4) vs. ethoxy (position 3) substituents influence steric and electronic properties, affecting binding to biological targets.
Ester Derivatives
Fluorinated Analogs
- 3-Ethoxy-4-((2-fluorobenzyl)oxy)benzoic acid replaces the sulfonate ester with a fluorinated benzyl ether . Fluorine’s electronegativity enhances metabolic stability and bioavailability, making it advantageous in drug development .
Biological Activity
3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and applications based on diverse sources.
Chemical Structure and Properties
The compound is characterized by:
- Ethoxy Group : Enhances solubility and bioavailability.
- Benzoic Acid Moiety : Involved in various biochemical interactions.
- Sulfonyl Group : Acts as an electrophile, facilitating nucleophilic reactions.
This compound interacts with specific molecular targets, particularly enzymes and receptors. Its mechanism may involve:
- Enzyme Inhibition : The sulfonyl group can interact with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Modulation of Signaling Pathways : The benzoic acid moiety may influence pathways such as NF-κB activation, which is crucial for immune response regulation .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzoic acids have shown effectiveness against various pathogens, suggesting potential applications for this compound in treating infections .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has been noted in studies focusing on NF-κB activation. Compounds that enhance NF-κB activity can lead to increased production of immunostimulatory cytokines, indicating a role in inflammation management .
Case Studies
- In Vitro Studies : In a study involving THP-1 human monocytic cells, analogs of this compound were tested for their ability to enhance cytokine release. Results showed that certain modifications led to increased activity compared to unmodified compounds, highlighting the importance of structure-activity relationships (SAR) in drug design .
- Animal Models : In murine models, compounds similar to this compound were used as co-adjuvants with established vaccines. These studies demonstrated enhanced antibody responses when combined with TLR agonists, suggesting potential use in vaccine formulations .
Applications in Research
The compound has several notable applications:
- Chemical Synthesis : Used as an intermediate in synthesizing more complex organic molecules.
- Biological Probes : Employed in studies involving enzyme interactions and protein modifications.
- Industrial Uses : Utilized in producing specialty chemicals and materials .
Summary Table of Biological Activities
Q & A
Basic: What are the optimal synthetic routes and purification methods for 3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzoic acid core. A plausible route includes:
Etherification : Introduce the ethoxy group at the 3-position via nucleophilic substitution using ethyl bromide and a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF .
Sulfonylation : React the intermediate with 4-methylbenzenesulfonyl chloride under controlled conditions (e.g., pyridine as a base, dichloromethane solvent) to install the sulfonyloxy group at the 4-position .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
Key Challenges : Competing side reactions (e.g., over-sulfonylation) require precise stoichiometric control.
Basic: How can spectroscopic and chromatographic techniques validate the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts:
- Ethoxy group: δ ~1.35 ppm (triplet, CH₃), δ ~4.05 ppm (quartet, CH₂) .
- Sulfonyloxy group: Aromatic protons adjacent to the sulfonate exhibit deshielding (δ ~7.5–8.0 ppm) .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M-H]⁻ at m/z 363.06 (calculated for C₁₆H₁₆O₆S) .
Advanced: What strategies are effective for evaluating its biological activity in enzyme inhibition assays?
Methodological Answer:
- Target Selection : Prioritize sulfonate-sensitive enzymes (e.g., tyrosine phosphatases, sulfotransferases) based on structural analogs .
- Assay Design :
- Use a continuous spectrophotometric assay with p-nitrophenyl phosphate as a substrate; monitor inhibition at 405 nm .
- Include positive controls (e.g., sodium orthovanadate) and dose-response curves (IC₅₀ determination) .
- Data Interpretation : Address false positives via counter-screens (e.g., thermal shift assays to rule out non-specific binding) .
Advanced: How can mechanistic studies elucidate its role in enzyme inhibition?
Methodological Answer:
- Kinetic Analysis : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., PTP1B) using SHELX for structure refinement .
- Computational Docking : Model interactions (e.g., sulfonate-oxygen hydrogen bonding with catalytic residues) using AutoDock Vina .
Advanced: What are the challenges in characterizing its solubility and formulation for in vivo studies?
Methodological Answer:
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2); expect low aqueous solubility (<0.1 mg/mL) due to hydrophobic substituents .
- Formulation Strategies :
- Employ co-solvents (e.g., PEG-400) or nanoemulsions to enhance bioavailability .
- Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Advanced: How do structural analogs inform structure-activity relationships (SAR) for this compound?
Methodological Answer:
-
SAR Table :
-
Key Insight : The sulfonyloxy group is critical for target engagement, while the ethoxy group balances solubility and potency .
Advanced: How can crystallographic data resolve ambiguities in its solid-state structure?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) .
- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks .
- Output : Confirm dihedral angles between aromatic rings (e.g., ~30° for optimal π-π stacking in co-crystals) .
Advanced: How should researchers address contradictory data in biological assays?
Methodological Answer:
- Case Example : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ionic strength affecting sulfonate reactivity) .
- Resolution :
- Standardize buffer systems (e.g., 25 mM Tris-HCl vs. HEPES).
- Validate with orthogonal assays (e.g., isothermal titration calorimetry) .
Advanced: What stability considerations are critical for long-term storage and handling?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the sulfonate ester under acidic/alkaline conditions .
- Storage Recommendations :
- Argon atmosphere, -20°C in amber vials .
- Periodic purity checks via TLC (silica gel, ethyl acetate eluent) .
Advanced: How can computational modeling predict its pharmacokinetic properties?
Methodological Answer:
- Tools : Use SwissADME or ADMET Predictor for logP (predicted ~3.2) and CYP450 inhibition profiles .
- Limitations : Overestimation of sulfonate group’s metabolic stability; validate with microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
